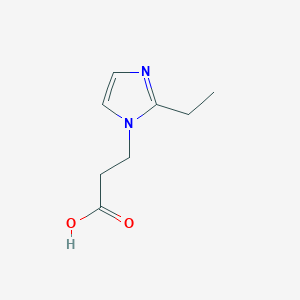

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-ethylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-7-9-4-6-10(7)5-3-8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBWDCMIJCCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342178 | |

| Record name | 3-(2-Ethyl-imidazol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-78-0 | |

| Record name | 3-(2-Ethyl-imidazol-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The imidazole scaffold is a crucial pharmacophore in numerous therapeutic agents, and understanding its derivatization is key to the discovery of novel bioactive molecules. This document outlines a robust and efficient two-step synthetic pathway, beginning with the formation of the core 2-ethylimidazole heterocycle, followed by the strategic installation of the propanoic acid side chain.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-stage process. This strategy hinges on first constructing the substituted imidazole ring, followed by N-alkylation with a propionate precursor. This approach ensures regiochemical control and generally provides good overall yields.

The chosen pathway involves:

-

Synthesis of 2-Ethylimidazole: Formation of the core heterocyclic structure via the Debus-Radziszewski imidazole synthesis.

-

Synthesis of Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate: An aza-Michael addition of 2-ethylimidazole to an acrylate ester.

-

Hydrolysis to this compound: Conversion of the resulting ester to the final carboxylic acid.

This methodology is selected for its reliance on well-established and versatile reactions, offering a logical and reproducible route to the target compound.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for successful synthesis, allowing for informed optimization and troubleshooting.

The Debus-Radziszewski Imidazole Synthesis

The formation of the 2-ethylimidazole core is achieved through the Debus-Radziszewski reaction, a classic and reliable multicomponent reaction.[1][2] This one-pot synthesis involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (propanal), and ammonia.[1]

The reaction is thought to proceed in two main stages:

-

Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia to form a diimine species.

-

Condensation and Cyclization: This diimine intermediate then condenses with propanal, followed by cyclization and subsequent dehydration to yield the aromatic 2-ethylimidazole ring.

The use of ammonia as the nitrogen source is crucial, and the choice of propanal directly installs the desired ethyl group at the 2-position of the imidazole ring. While the precise mechanism can be complex, this multicomponent approach is highly efficient for generating substituted imidazoles.[1]

The Aza-Michael Addition

To introduce the propanoic acid side chain, an aza-Michael addition is employed. This reaction involves the 1,4-conjugate addition of a nitrogen nucleophile (the N-H of the imidazole ring) to an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.[3][4]

The N-H proton of imidazole is sufficiently acidic to be involved in this reaction, and the lone pair on the other nitrogen acts as the nucleophile. The reaction is often facilitated by heating and can proceed efficiently without the need for a catalyst or solvent, presenting a green chemistry approach.[3][5][6][7] The use of an acrylate ester is strategic, as the resulting ester can be readily hydrolyzed in a subsequent step to yield the target carboxylic acid.

Detailed Experimental Protocols

The following protocols are presented as a guide for the laboratory synthesis of this compound. Standard laboratory safety precautions should be followed at all times.

Step 1: Synthesis of 2-Ethylimidazole

This procedure is based on the principles of the Debus-Radziszewski imidazole synthesis.

Materials:

-

Glyoxal (40% aqueous solution)

-

Propanal

-

Ammonia (25% aqueous solution)

-

Suitable extraction solvent (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an aqueous solution of ammonia.

-

To the stirred ammonia solution, add glyoxal (1.0 equivalent) and propanal (1.0 equivalent) sequentially at room temperature.

-

Heat the reaction mixture to 60-80°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield crude 2-ethylimidazole.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-ethylimidazole.

Expected Yield: Yields for this type of reaction can vary but are generally in the range of 60-80%.

Step 2: Synthesis of Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate

This protocol utilizes a solvent- and catalyst-free aza-Michael addition.[3]

Materials:

-

2-Ethylimidazole (from Step 1)

-

Ethyl acrylate

Procedure:

-

In a sealed reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stirrer, combine 2-ethylimidazole (1.0 equivalent) and ethyl acrylate (1.1-1.2 equivalents).

-

Heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction for 5-24 hours. The progress can be followed by ¹H-NMR spectroscopy or TLC by observing the disappearance of the starting materials.[3][8]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl acrylate by evaporation under reduced pressure.

-

The resulting product, ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Expected Yield: This reaction typically proceeds in high yield, often greater than 95%.[3][8]

Step 3: Hydrolysis to this compound

This final step involves the basic hydrolysis of the ester.

Materials:

-

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate (from Step 2)

-

Sodium hydroxide (or another suitable base)

-

Water

-

Hydrochloric acid (for acidification)

-

Suitable extraction solvent (e.g., ethyl acetate)

Procedure:

-

Dissolve the ethyl 3-(2-ethyl-1H-imidazol-1-yl)propanoate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

-

Heat the mixture under reflux for 1-3 hours, or until TLC indicates the complete consumption of the starting ester.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution to a pH of approximately 5-6 with hydrochloric acid. The product may precipitate at this stage.

-

Extract the product into a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

The product can be further purified by recrystallization if necessary.

Expected Yield: Hydrolysis reactions of this type generally proceed with high yields, often exceeding 90%.

Data Summary

The following table summarizes the key reactants and products in this synthesis pathway.

| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Glyoxal | OHCCHO | C₂H₂O₂ | 58.04 | Reactant (Step 1) |

| Propanal | CH₃CH₂CHO | C₃H₆O | 58.08 | Reactant (Step 1) |

| 2-Ethylimidazole | C₅H₈N₂ | 96.13 | Product (Step 1), Reactant (Step 2) | |

| Ethyl Acrylate | CH₂=CHCOOCH₂CH₃ | C₅H₈O₂ | 100.12 | Reactant (Step 2) |

| Ethyl 3-(2-Ethyl-1H-imidazol-1-yl)propanoate | C₁₀H₁₆N₂O₂ | 196.25 | Product (Step 2), Reactant (Step 3) | |

| This compound | C₈H₁₂N₂O₂ | 168.19 | Final Product |

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from commercially available precursors.

Caption: Overall workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound presented herein provides a reliable and efficient pathway for obtaining this valuable imidazole derivative. By leveraging the classical Debus-Radziszewski reaction and a modern, solvent-free aza-Michael addition, this approach is both practical for laboratory settings and aligns with the principles of green chemistry. The detailed protocols and mechanistic discussions are intended to equip researchers with the necessary knowledge to successfully synthesize this and related compounds for applications in drug discovery and development.

References

- Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry, 2020(19), 2973-2978.

- Semantic Scholar. (n.d.). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles.

- Graz University of Technology. (2020). Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles.

- Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. ChemRxiv.

- Ghandi, M., & Rezazadeh, S. (2018). Imidazoles in the aza‐Michael reaction with acrylic acid derivatives. ResearchGate.

- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.

- Zhang, Z., et al. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymer Chemistry, 13(42), 5895-5903.

- Caloong Chemical Co., Ltd. (2023). Overview of the Synthesis Method of 2-Phenylimidazole.

- Fomuta, T. R., et al. (2018). Synthesis, Structural Characterization and Computational Studies of Bis(2-Ethylimidazole) Bis(Formato)Zinc(II)-Water (1/1). Crystal Structure Theory and Applications, 7(1), 1-12.

- Damilano, G., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. ResearchGate.

- Scribd. (n.d.). Radziszewskis Imidazole Synthesis.

- PubChem. (n.d.). 2-Ethylimidazole.

- Yahyazadeh, A., et al. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4963-4966.

- Clark, J. (2023). hydrolysis of esters. Chemguide.

- International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to....

- ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate.

- ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2).

- Royal Society of Chemistry. (2022). Introducing the aza-Michael addition reaction between acrylate and dihydropyrimidin-2(1H)-thione into polymer chemistry.

- ResearchGate. (n.d.). A Preparative Route to Ethyl 3-(2-ethoxycarbonyl-1H-imidazol-4-yl) Propenoate and Propanoate.

- Ghorab, M. M., et al. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 166.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- PubMed. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. caloongchem.com [caloongchem.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Introduction: The Significance of Imidazole-Containing Scaffolds in Modern Drug Discovery

The imidazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its aromaticity and amphiprotic nature, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets such as enzymes and receptors.[2] The therapeutic potential of imidazole-containing compounds is vast, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antihypertensive agents.[1]

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid belongs to this important class of molecules. As a derivative of propanoic acid, it possesses a carboxylic acid functional group, which imparts ionizable properties that are critical for its pharmacokinetic and pharmacodynamic profiles. The presence of the 2-ethyl-imidazole moiety further tunes its lipophilicity and steric properties, which can influence its binding affinity and selectivity for specific biological targets. A thorough understanding of the physicochemical properties of this compound is therefore paramount for researchers in drug development, as these properties govern its solubility, permeability, and ultimately, its bioavailability and therapeutic efficacy.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into the scientific rationale behind these methodologies.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, other key parameters have been estimated using in silico predictive models due to the limited availability of experimental data in the public domain.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol (anhydrous) | Calculated |

| 186.21 g/mol (hydrate) | ||

| Physical Form | Solid | |

| Predicted pKa (acidic) | ~4.5 - 5.0 | Predicted |

| Predicted pKa (basic) | ~6.5 - 7.0 | Predicted |

| Predicted logP | ~0.8 - 1.2 | Predicted |

| Solubility | Predicted to be soluble in water and polar organic solvents. | Predicted |

| Melting Point | Not determined | - |

| Boiling Point | Not determined | - |

Synthesis of this compound: A Representative Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust experimental protocols for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH. For this compound, two pKa values are expected: one for the carboxylic acid group (acidic pKa) and one for the imidazole ring (basic pKa). Potentiometric titration is a highly accurate method for determining these values.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a 0.1 M solution of the compound in deionized water.

-

Standardize 0.1 M solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).

-

-

Titration for Acidic pKa:

-

Pipette a known volume (e.g., 20 mL) of the compound solution into a beaker.

-

Place a calibrated pH electrode and a magnetic stirrer in the beaker.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1 mL) of titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

-

Titration for Basic pKa:

-

Repeat the process with a fresh sample of the compound solution, this time titrating with the standardized HCl solution.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added for both titrations.

-

Determine the equivalence point(s) from the inflection point of the titration curve (or the peak of the first derivative plot).

-

The pH at the half-equivalence point is equal to the pKa.

-

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a fundamental property that affects drug absorption and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Workflow:

Caption: Workflow for solubility determination by the shake-flask method.

Detailed Methodology:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent.

-

Determine the concentration of the compound in the diluted filtrate using a validated HPLC-UV method against a standard curve of known concentrations.

-

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. It is determined by measuring the equilibrium distribution of the compound between an aqueous phase (typically water or buffer) and an immiscible organic phase (typically n-octanol).

Experimental Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Detailed Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa by mixing them overnight and then separating the layers.

-

-

Partitioning:

-

Prepare a stock solution of the compound in the aqueous buffer.

-

In a vial, combine a known volume of the stock solution with an equal volume of the pre-saturated n-octanol.

-

Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

-

Calculation:

-

The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Expected Spectral Characteristics

While experimental spectra are not available, the expected features in various spectroscopic analyses can be predicted based on the structure of this compound.

-

¹H NMR:

-

A triplet and quartet in the aliphatic region corresponding to the ethyl group.

-

Two triplets corresponding to the two methylene groups of the propanoic acid chain.

-

Two singlets or doublets in the aromatic region for the imidazole ring protons.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Signals for the two carbons of the ethyl group.

-

Signals for the two methylene carbons of the propanoic acid chain.

-

A signal for the carbonyl carbon of the carboxylic acid.

-

Signals for the carbons of the imidazole ring.

-

-

IR Spectroscopy:

-

A broad O-H stretching band for the carboxylic acid.

-

A sharp C=O stretching band for the carbonyl group.

-

C-H stretching bands for the aliphatic and aromatic protons.

-

C=N and C=C stretching bands for the imidazole ring.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, such as the loss of the carboxylic acid group.

-

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound and the experimental methodologies for their determination. A comprehensive understanding and accurate measurement of these properties are fundamental to the successful development of this and other imidazole-containing compounds as potential therapeutic agents. The provided protocols and theoretical background serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical sciences.

References

- LookChem. (n.d.). Cas 1072-84-0, 1H-Imidazole-4-carboxylic acid.

- TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications.

- PubChem. (n.d.). Imidazole-4-carboxylic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid.

- MDPI. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.

- Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery.

- Hattan, C. M., & Lau, S. S. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid.

- ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ).

- MySkinRecipes. (n.d.). 3-(1H-IMidazol-2-yl)propanoic acid hydrochloride.

- Verma, A., Joshi, S., & Singh, D. (2013). Imidazole: having versatile biological activities. Journal of Chemistry, 2013, 329412.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

A-001: A Technical Guide to Elucidating the Mechanism of Action of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Abstract

3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, designated herein as A-001, is a novel small molecule with an undefined biological role and mechanism of action (MoA). The absence of published literature on this compound necessitates a structured, hypothesis-driven approach to its characterization. This technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically elucidate the MoA of A-001. By leveraging a multi-tiered strategy—from broad phenotypic screening to specific target validation and in-depth mechanistic studies—this document outlines the causal logic behind experimental choices and provides validated protocols to ensure scientific rigor. The proposed workflow is designed to de-orphanize A-001, identify its molecular target(s), and characterize its impact on cellular signaling pathways, thereby establishing a foundation for potential therapeutic development.

Introduction: The Investigative Challenge of A-001

The compound this compound (A-001) represents a common challenge in drug discovery: a novel chemical entity with no established biological target or functional activity. The elucidation of a compound's MoA is a critical step in assessing its therapeutic potential and potential toxicities.[1][2] This process involves identifying the specific molecular interactions through which a compound exerts its pharmacological effect.[1]

Given the structural features of A-001—an imidazole ring, a flexible propanoic acid side chain, and an ethyl group—we can generate initial hypotheses to guide our investigation.

-

Imidazole Moiety: This heterocyclic ring is a common pharmacophore found in a wide range of bioactive molecules. It is a key component of the amino acid histidine and the biogenic amine histamine, suggesting potential interactions with histamine receptors or other G-protein coupled receptors (GPCRs).[3][4]

-

Propanoic Acid Moiety: The carboxylic acid group confers a negative charge at physiological pH, suggesting potential interactions with binding pockets that accommodate carboxylates. This feature is present in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[5][6][7][8]

-

Structural Flexibility: The rotatable bonds in the propanoic acid linker allow the molecule to adopt various conformations, potentially enabling it to fit into diverse binding sites.

This guide presents a logical and efficient workflow to move from these broad structural inferences to a precise, evidence-based understanding of A-001's MoA.

A Multi-Tiered Strategy for MoA Deconvolution

We propose a three-phase investigative approach. This strategy begins with broad, unbiased screening to identify any biological activity, followed by focused experiments to validate initial "hits," and concludes with detailed biochemical and molecular assays to define the precise mechanism.

Caption: Investigative workflow for elucidating the MoA of A-001.

Phase 1: Unbiased Discovery and Hypothesis Generation

The initial goal is to cast a wide net to determine if A-001 has any biological effect and to identify potential molecular targets without preconceived bias.[9][10]

Protocol 1: High-Throughput Phenotypic Screening

Rationale: Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the specific target.[11][12][13] This approach allows the biological system itself to reveal the compound's potential utility and provides a functional starting point for MoA studies.[9]

Methodology:

-

Cell Panel Selection: Utilize a diverse panel of human cell lines representing different tissues and disease states (e.g., A549 lung carcinoma, MCF7 breast cancer, U-2 OS osteosarcoma, Jurkat T-lymphocytes).

-

Assay Plate Preparation: Seed cells in 384-well microplates at an optimized density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of A-001 (e.g., from 100 µM down to 1 nM) for 48-72 hours. Include vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Staurosporine) as a positive control.

-

High-Content Imaging (HCI): After incubation, fix and stain the cells with a multiplexed dye set (e.g., Hoechst for nuclei, CellMask for cytoplasm, MitoTracker for mitochondria, and Phalloidin for actin cytoskeleton).

-

Image Acquisition and Analysis: Acquire images using an HCI platform. Analyze multi-parametric readouts, including cell count (cytotoxicity/cytostasis), nuclear morphology (apoptosis), mitochondrial integrity, and cytoskeletal arrangement.

-

Data Interpretation: Identify any significant, dose-dependent phenotypic changes induced by A-001. A specific morphological change may provide clues to the affected pathway.

Protocol 2: Broad Target Binding Screen (Safety Panel)

Rationale: To rapidly identify potential molecular targets, A-001 will be screened against a large panel of known receptors, ion channels, transporters, and enzymes. Commercial services like Eurofins' SafetyScreen44 or SAFETYscan47 provide a cost-effective way to assess off-target liabilities and discover primary targets.[14][15][16]

Methodology:

-

Compound Submission: Provide A-001 to a contract research organization (CRO) offering a broad ligand binding panel. The SafetyScreen44 panel is recommended as it covers targets frequently associated with adverse effects and includes both COX enzymes and histamine receptors.[16][17]

-

Assay Execution: The CRO will perform a series of radioligand binding or enzymatic assays at a fixed concentration of A-001 (typically 10 µM).

-

Data Analysis: The results are provided as a percentage of inhibition or activation for each target. A significant interaction is typically defined as >50% inhibition of binding.

-

Hit Prioritization: Analyze the list of "hits." Based on our structural hypothesis, we will pay close attention to any activity at histamine receptors (H1, H2) or cyclooxygenase enzymes (COX-1, COX-2).[17][18]

Phase 2: Validating Hits and Mapping Pathways

Assuming Phase 1 identifies a plausible hit—for this guide, we will proceed with two hypothetical scenarios: Scenario A: A-001 inhibits a histamine receptor and Scenario B: A-001 inhibits a COX enzyme. This phase focuses on confirming the interaction in a cellular context and mapping the immediate downstream consequences.

Protocol 3: Cellular Target Engagement Assay (CETSA)

Rationale: A primary screen hit from a binding assay does not guarantee the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) provides definitive evidence of target engagement by measuring the thermal stabilization of a protein upon ligand binding.[19][20][21][22]

Methodology:

-

Cell Line Selection: Choose a cell line endogenously expressing the target protein (e.g., HeLa cells for H1 receptor; macrophage-like cells like RAW 264.7 for COX-2).

-

Compound Treatment: Treat intact cells with A-001 (e.g., at 10x the estimated IC₅₀) and a vehicle control for 1 hour.

-

Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.[19]

-

Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Protein Detection (Western Blot): Quantify the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the percentage of soluble protein versus temperature to generate a "melting curve." A shift of this curve to higher temperatures in the A-001-treated samples confirms direct target engagement.[20][23]

Protocol 4: Downstream Signaling Pathway Analysis

Rationale: Once target engagement is confirmed, the next logical step is to measure the functional consequences on the associated signaling pathway.

Methodology for Scenario A (Histamine H1 Receptor Antagonism): The Histamine H1 receptor is a Gq-coupled GPCR that activates the phospholipase C (PLC) pathway.[3][24] Antagonism by A-001 should block histamine-induced signaling.

-

Assay: Measure intracellular calcium (Ca²⁺) mobilization or cyclic AMP (cAMP) levels.[25][26][27][28]

-

Procedure (Calcium Flux):

-

Load H1R-expressing cells (e.g., HEK293-H1R) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pre-incubate cells with varying concentrations of A-001.

-

Stimulate the cells with a known H1 agonist (e.g., histamine) at its EC₈₀ concentration.

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Expected Outcome: A-001 will cause a dose-dependent inhibition of the histamine-induced calcium flux, allowing for the calculation of an IC₅₀ value.

Caption: Hypothetical signaling pathway for A-001 as an H1 receptor antagonist.

Methodology for Scenario B (COX Enzyme Inhibition): COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs).[5][7][8][29] Inhibition by A-001 should reduce prostaglandin production.

-

Assay: Measure Prostaglandin E2 (PGE₂) levels using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure (PGE₂ ELISA):

-

Culture macrophage-like cells (e.g., RAW 264.7) and pre-treat with varying concentrations of A-001.

-

Induce COX-2 expression and activity by stimulating cells with lipopolysaccharide (LPS).

-

Collect the cell culture supernatant after 24 hours.

-

Quantify PGE₂ concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Expected Outcome: A-001 will cause a dose-dependent decrease in LPS-induced PGE₂ production, yielding an IC₅₀ value.

Phase 3: In-Depth Mechanistic Characterization

This final phase aims to define the molecular details of the interaction between A-001 and its validated target.

Protocol 5: Enzyme Inhibition Kinetics

Applicable to Scenario B (COX Inhibition). Rationale: To understand how A-001 inhibits the COX enzyme, it is essential to determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[30][31][32][33] This information is crucial for lead optimization.

Methodology:

-

Assay Setup: Use a purified recombinant human COX-1 or COX-2 enzyme in a cell-free assay system. A colorimetric or fluorescent assay kit that measures peroxidase activity is recommended.

-

Varying Substrate and Inhibitor:

-

Perform a matrix of experiments where the concentration of the substrate (arachidonic acid) is varied around its Michaelis-Menten constant (Km).

-

For each substrate concentration, measure the initial reaction velocity across a range of A-001 concentrations.

-

-

Data Analysis:

-

Plot the reaction velocity versus substrate concentration for each inhibitor concentration.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

-

The pattern of line intersections on the plot will reveal the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Table 1: Expected Data from Enzyme Kinetic Analysis

| Inhibition Mode | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Intersection |

|---|---|---|---|

| Competitive | Unchanged | Increases | On the Y-axis |

| Non-competitive | Decreases | Unchanged | On the X-axis |

| Uncompetitive | Decreases | Decreases | Parallel Lines |

Protocol 6: Site-Directed Mutagenesis

Applicable to both Scenarios. Rationale: To identify the specific amino acid residues within the target's binding pocket that are critical for the interaction with A-001.[34][35][36][37][38] This provides a high-resolution view of the binding mode and validates any in silico docking models.

Methodology:

-

Identify Putative Binding Site Residues: Based on the known crystal structure of the target protein (e.g., H1 receptor or COX-2) complexed with other ligands, identify key residues in the binding pocket.

-

Generate Mutant Plasmids: Use a commercial site-directed mutagenesis kit to create plasmids encoding the target protein where individual putative binding residues are mutated (e.g., to Alanine).

-

Transfection and Expression: Transfect cells (e.g., HEK293) with the wild-type (WT) and mutant plasmids and confirm protein expression via Western blot.[39][40][41][42][43]

-

Functional Assay: Perform the relevant functional assay (from Protocol 4) on cells expressing the WT and each mutant protein. Measure the IC₅₀ of A-001 for each.

-

Data Analysis: A significant increase (e.g., >10-fold) in the IC₅₀ value for a particular mutant compared to the WT indicates that the mutated residue is critical for A-001 binding and activity.

Conclusion

References

- Title: Histamine H1 receptor - Wikipedia Source: Wikipedia URL:[Link]

- Title: Molecular properties and signalling pathways of the histamine H1 receptor Source: PubMed URL:[Link]

- Title: Cyclooxygenase - Grokipedia Source: Grokipedia URL:[Link]

- Title: What Is the Role of Cyclooxygenase (COX) in the Body? Source: GoodRx URL:[Link]

- Title: Phenotypic Screening - BioScience - Sygnature Discovery Source: Sygn

- Title: Cyclooxygenase Source: chemeurope.com URL:[Link]

- Title: Cyclooxygenase - Wikipedia Source: Wikipedia URL:[Link]

- Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PMC - NIH URL:[Link]

- Title: Cyclooxygenase enzymes: regulation and function Source: PubMed - NIH URL:[Link]

- Title: Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P

- Title: Histamine receptor signaling in energy homeostasis Source: PMC - PubMed Central URL:[Link]

- Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL:[Link]

- Title: Histamine Receptors: Gatekeepers of Immunological and Neurological Responses Source: Technology Networks URL:[Link]

- Title: Phenotypic Screening Source: Cre

- Title: The power of sophisticated phenotypic screening and modern mechanism-of-action methods Source: PMC - NIH URL:[Link]

- Title: The Role of Phenotypic Screening in Drug Discovery Source: Technology Networks URL:[Link]

- Title: How Is Site-Directed Mutagenesis Used in Protein Engineering?

- Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: NCBI URL:[Link]

- Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL:[Link]

- Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Bioinform

- Title: Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: MDPI URL:[Link]

- Title: cAMP assays in GPCR drug discovery Source: PubMed URL:[Link]

- Title: Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium Source: bioRxiv URL:[Link]

- Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL:[Link]

- Title: (PDF)

- Title: How should I start with Enzyme-Inhibitor kinetics assay?

- Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL:[Link]

- Title: Steady-state enzyme kinetics Source: The Biochemist - Portland Press URL:[Link]

- Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

- Title: What Are Enzyme Kinetic Assays? Source: Tip Biosystems URL:[Link]

- Title: A Tiered Approach - In Vitro SafetyScreen Panels Source: Eurofins Discovery URL:[Link]

- Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL:[Link]

- Title: CETSA Source: Pelago Bioscience URL:[Link]

- Title: Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs) Source: NCBI URL:[Link]

- Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]

- Title: Mutagenesis: Site-Directed Source: Twist Bioscience URL:[Link]

- Title: Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs Source: PubMed URL:[Link]

- Title: Multiplexed fluorescence imaging of GPCR downstream signaling dynamics at the single-cell level Source: bioRxiv URL:[Link]

- Title: Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor Source: PubMed Central URL:[Link]

- Title: Western Blot Protocol & Troubleshooting Guide Source: Assay Genie URL:[Link]

- Title: IN VITRO SAFETY PHARMACOLOGY PROFILING Source: Eurofins Discovery URL:[Link]

- Title: Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs Source: Springer N

- Title: SafetyScreen44 Panel - FR Source: Eurofins Discovery URL:[Link]

- Title: SafetyScreen44 Panel - TW Source: Eurofins Discovery URL:[Link]

- Title: SafetyScreen44™ Panel Source: Eurofins Discovery URL:[Link]

Sources

- 1. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. assaygenie.com [assaygenie.com]

- 5. grokipedia.com [grokipedia.com]

- 6. goodrx.com [goodrx.com]

- 7. Cyclooxygenase [chemeurope.com]

- 8. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 9. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 13. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 17. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. annualreviews.org [annualreviews.org]

- 21. news-medical.net [news-medical.net]

- 22. CETSA [cetsa.org]

- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. promega.com [promega.com]

- 28. researchgate.net [researchgate.net]

- 29. Cyclooxygenase enzymes: regulation and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. portlandpress.com [portlandpress.com]

- 31. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 33. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. How Is Site-Directed Mutagenesis Used in Protein Engineering? [synapse.patsnap.com]

- 35. twistbioscience.com [twistbioscience.com]

- 36. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]

- 39. pdf.benchchem.com [pdf.benchchem.com]

- 40. Western blot protocol | Abcam [abcam.com]

- 41. Western Blot Protocol | Proteintech Group [ptglab.com]

- 42. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 43. assaygenie.com [assaygenie.com]

NMR and mass spec data for 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between the molecular structure and its spectroscopic output. By synthesizing data from analogous structures and foundational spectroscopic principles, this guide establishes a reliable framework for the identification, characterization, and quality control of this heterocyclic compound. Detailed experimental protocols for data acquisition are provided, ensuring methodological integrity.

Molecular Structure and Spectroscopic Implications

This compound (C₈H₁₂N₂O₂, Molecular Weight: 184.20 g/mol ) is a trifunctional molecule containing an imidazole ring, an ethyl substituent, and a propanoic acid side chain. Each of these components imparts distinct and predictable signatures in NMR and mass spectra. The imidazole ring provides aromatic character and contains two non-equivalent nitrogen atoms that strongly influence the electronic environment of adjacent protons and carbons. The flexible propanoic acid chain introduces characteristic aliphatic signals and provides a key site for fragmentation in mass spectrometry.

The structural analysis begins with a clear atom-numbering system, which will be used for the definitive assignment of all spectroscopic signals discussed in the subsequent sections.

Caption: Atom numbering scheme for this compound.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent electronegative atoms (N, O) and the aromatic imidazole ring.

Rationale for Predictions:

-

Imidazole Protons (H4, H5): These protons are attached to sp² carbons in an aromatic system, placing them significantly downfield, typically between 7.0 and 8.0 ppm. The proton on C5 (adjacent to N1) is expected to be slightly more shielded than the proton on C4 (adjacent to N3).

-

Propanoic Acid Chain Protons (H8, H9): The methylene protons at C8 are directly attached to a nitrogen atom (N1), causing a strong deshielding effect, placing their signal around 4.2-4.5 ppm. The adjacent methylene protons at C9 are deshielded by both the C8-N1 group and the C10-carbonyl group, resulting in a signal around 2.8-3.1 ppm. Both signals are expected to appear as triplets due to coupling with their respective neighbors.

-

Ethyl Group Protons (H6, H7): The methylene protons (H6) are adjacent to the imidazole ring, placing them in the 2.7-3.0 ppm range, appearing as a quartet due to coupling with the H7 methyl protons. The terminal methyl protons (H7) are in a standard aliphatic environment and will appear further upfield as a triplet around 1.2-1.4 ppm.

-

Carboxylic Acid Proton (H10): This proton is highly deshielded and often exhibits broadness due to hydrogen bonding and exchange. Its signal is expected to be far downfield, typically >10 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H10 (COOH) | >10.0 | Broad Singlet | - | 1H |

| H4 | ~7.6 | Singlet/Doublet | ~1-2 Hz | 1H |

| H5 | ~7.4 | Singlet/Doublet | ~1-2 Hz | 1H |

| H8 (-N-CH₂ -) | ~4.3 | Triplet | ~7.0 | 2H |

| H9 (-CH₂ -COOH) | ~2.9 | Triplet | ~7.0 | 2H |

| H6 (-CH₂ -CH₃) | ~2.8 | Quartet | ~7.5 | 2H |

| H7 (-CH₂-CH₃ ) | ~1.3 | Triplet | ~7.5 | 3H |

Carbon-¹³C NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR by providing information on the carbon skeleton. Chemical shifts are primarily dictated by hybridization and the electronic effects of neighboring atoms.

Rationale for Predictions:

-

Carbonyl Carbon (C10): As is characteristic for carboxylic acids, the carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 170-180 ppm range.

-

Imidazole Carbons (C2, C4, C5): These sp²-hybridized carbons of the aromatic ring will have signals between 115 and 150 ppm. C2, being bonded to two nitrogen atoms and the ethyl group, is expected to be the most downfield of the ring carbons.

-

Ethyl Group Carbons (C6, C7): These sp³ carbons will be found in the aliphatic region. C6, attached to the ring, will be more deshielded than the terminal methyl carbon, C7.

-

Propanoic Acid Chain Carbons (C8, C9): C8, being directly bonded to nitrogen, will be significantly deshielded (~45-50 ppm). C9, adjacent to the carbonyl group, will also be deshielded but to a lesser extent (~30-35 ppm).

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Atom | Predicted δ (ppm) |

|---|---|

| C10 (COOH) | ~173 |

| C2 | ~148 |

| C4 | ~128 |

| C5 | ~120 |

| C8 (-N-CH₂ -) | ~48 |

| C9 (-CH₂ -COOH) | ~33 |

| C6 (-CH₂ -CH₃) | ~22 |

| C7 (-CH₂-CH₃ ) | ~13 |

Mass Spectrometry (MS) Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a high-energy technique that causes fragmentation of the parent molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Rationale for Predictions: The molecular ion (M⁺˙) for C₈H₁₂N₂O₂ is expected at an m/z of 184. The fragmentation will be driven by the formation of stable ions and neutral losses. Key fragmentation pathways include:

-

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH radical, leading to a prominent peak at [M - 45]⁺.[1][2]

-

Alpha-Cleavage: Cleavage of the C8-C9 bond (alpha to the N1 of the imidazole ring) is highly favorable, as it leads to a resonance-stabilized imidazolium cation. This would result in a fragment corresponding to the 2-ethyl-1-methylimidazole cation.

-

McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the carboxyl group and the ethyl chain could occur, but it is not predicted to be a primary pathway.

-

Loss of Ethyl Group: Cleavage of the C2-C6 bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in an [M - 29]⁺ fragment.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 3: Predicted Major Mass Fragments

| m/z | Proposed Fragment Ion | Identity |

|---|---|---|

| 184 | [C₈H₁₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 139 | [C₇H₁₁N₂O]⁺ | [M - COOH]⁺ |

| 109 | [C₆H₉N₂]⁺ | Imidazole core after α-cleavage |

| 95 | [C₅H₇N₂]⁺ | Imidazole core after loss of ethylene |

Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended. These protocols represent a self-validating system by incorporating internal standards and established instrument calibration procedures.

NMR Spectroscopy Protocol

Caption: General workflow for NMR data acquisition and processing.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable COOH proton.[3]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the tube and vortex gently to ensure complete dissolution.

-

-

Instrument Configuration & Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]

-

¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~240 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase correction and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the ¹H NMR signals and assign chemical shifts and coupling constants to all peaks.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer. For EI-MS, a direct insertion probe or gas chromatography (GC-MS) inlet can be used, depending on the compound's volatility and thermal stability.

-

-

Instrument Configuration & Data Acquisition:

-

Utilize an Electron Ionization (EI) source.

-

Set the ionization energy to a standard value of 70 eV. This high energy level ensures reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[5]

-

Acquire data over a mass-to-charge (m/z) range of approximately 40-400 amu to ensure capture of the molecular ion and all significant fragments.

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is recommended to determine the exact mass and elemental composition of the parent ion and its fragments.[4]

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙).

-

Analyze the fragmentation pattern, identifying major fragment ions and corresponding neutral losses.

-

Correlate the observed fragments with the proposed fragmentation pathways to confirm the molecular structure.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and mass spectrometry. The predicted spectral data, rooted in fundamental principles and comparisons with related structures, provides a robust template for compound verification. The ¹H NMR spectrum is characterized by distinct signals for the imidazole, ethyl, and propanoic acid moieties, with predictable chemical shifts and coupling patterns. The ¹³C NMR spectrum confirms the carbon skeleton, highlighting the downfield carbonyl and aromatic carbons. Finally, the mass spectrum is expected to show a clear molecular ion at m/z 184, with characteristic fragments arising from the loss of the carboxyl group and alpha-cleavage, confirming the connectivity of the functional groups. Adherence to the detailed experimental protocols will ensure the generation of high-fidelity data for unambiguous characterization.

References

- Hattan, C. M., & Kelton, J. (2012). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Molecules, 17(8), 9592–9603. [Link]

- SpectraBase. (n.d.). 2-Ethylimidazole. Wiley. [Link]

- Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

- Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

- University of Regensburg. (n.d.). NMR Chemical Shifts. [Link]

- Al-Horani, R. A., & Desai, U. R. (2019). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Molbank, 2019(2), M1068. [Link]

- Chemistry LibreTexts. (2023).

- Fadda, A. A., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 19(9), 13326–13340. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Chem-Is-Try. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)

- Phillips, E. C., et al. (2023). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. International Journal of Molecular Sciences, 24(19), 14881. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate

Abstract: This document provides a comprehensive technical analysis of the potential biological activities of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid hydrate. Given the limited direct research on this specific molecule, this guide adopts a scaffold-based analytical approach. We deconstruct the compound into its core structural components: the 2-ethyl-1H-imidazole moiety and the propanoic acid side chain. By examining the extensive literature on the pharmacological and biological roles of these individual moieties and their closely related derivatives, we build a scientifically-grounded hypothesis regarding the potential therapeutic applications of the target compound. This guide explores potential anticancer, anti-inflammatory, and antimicrobial activities, and for each, proposes detailed experimental workflows for validation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the prospective value of this and similar chemical entities.

Part 1: Introduction to the Molecular Scaffold

This compound hydrate is a heterocyclic carboxylic acid. Its structure is characterized by a central imidazole ring substituted at the 2-position with an ethyl group and at the 1-position with a propanoic acid chain.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ · H₂O |

| Molecular Weight | 186.21 g/mol (as hydrate) |

| Core Components | 1. 2-Ethyl-1H-imidazole Ring |

| 2. Propanoic Acid Side Chain |

Due to a scarcity of direct empirical data on this specific hydrate, a rational, deductive approach is necessary to forecast its biological profile. This guide will, therefore, analyze the well-documented activities of its constituent chemical scaffolds to provide an expert projection of its potential.

Part 2: The 2-Ethyl-1H-imidazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a five-membered diazole heterocycle that is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines.[1] Its amphoteric nature and ability to participate in hydrogen bonding make it a versatile scaffold in drug design.[2][3]

General Biological Significance of Imidazole Derivatives: The imidazole nucleus is a common feature in a vast array of pharmaceuticals with a broad spectrum of activities, including:

-

Antimicrobial and Antifungal Activity: Imidazole derivatives are the cornerstone of many antifungal drugs (e.g., ketoconazole) and have shown antibacterial properties.[1][4][5][6]

-

Anticancer Activity: Numerous imidazole-based compounds have been developed as potent antitumor agents.[3]

-

Anti-inflammatory Effects: The scaffold is present in various compounds with anti-inflammatory properties.[3]

-

Antiviral and Antitubercular Activity: Certain derivatives have demonstrated efficacy against various viruses and Mycobacterium tuberculosis.[3][7]

Specific Relevance of 2-Substituted Imidazoles: Substitution at the 2-position of the imidazole ring significantly influences its biological activity. The introduction of an ethyl group, as seen in the target molecule, is of particular interest. Research into novel 1,2-disubstituted imidazole derivatives has shown promising results. For instance, a study focused on 1-(4-substituted phenyl)-2-ethyl imidazole derivatives demonstrated significant in vitro antitumor activity against several cancer cell lines.[8] One lead compound from this series was found to induce apoptosis by modulating the expression of Bax and Bcl-2 proteins.[8] This strongly suggests that the 2-ethyl-imidazole core is a viable pharmacophore for the development of novel anticancer agents.

Part 3: The Propanoic Acid Moiety: A Key Player in Pharmacokinetics and Pharmacodynamics

The propanoic acid group is more than a simple linker; it is a functional moiety with significant biological and pharmacological implications.

Role in Drug Design: The aryl propanoic acid structure is famously associated with a major class of Nonsteroidal Anti-inflammatory Drugs (NSAIDs), including ibuprofen and naproxen.[9] The carboxylic acid group in these drugs is crucial for their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes.[9] While our target molecule is not an aryl propanoic acid, the presence of this acidic functional group suggests a potential for interaction with enzymatic targets that have binding pockets accommodating such moieties. The replacement of a carboxylic acid with bioisosteres is a common strategy in medicinal chemistry to modulate properties like membrane permeability and metabolic stability, highlighting the group's importance.[10]

Biochemical and Physiological Roles: Propanoic acid (propionate) is a short-chain fatty acid (SCFA) produced by the gut microbiota during the fermentation of dietary fiber.[11] SCFAs play vital roles in maintaining gut health and have systemic effects, including anti-inflammatory and metabolic regulatory functions.[11][12] While the systemic concentration of an administered drug containing a propanoic acid moiety would differ from gut-derived SCFAs, this underlying biology underscores the moiety's compatibility with physiological systems. Furthermore, imidazole propionate, a microbial metabolite of histidine, has been identified as a modulator of metabolic pathways, linking gut health to conditions like type 2 diabetes and atherosclerosis.[13][14]

Part 4: Hypothesized Biological Activities and Proposed Research Workflows

Based on the analysis of its constituent scaffolds, we can hypothesize several primary biological activities for this compound hydrate and outline workflows for their investigation.

Hypothesis 1: Anticancer Activity

Rationale: The 2-ethyl-imidazole core is present in derivatives that have demonstrated potent, selective antiproliferative activity and the ability to induce apoptosis in cancer cells.[8] Other imidazole derivatives have been investigated as inhibitors of sirtuins, a class of proteins involved in carcinogenesis.[15][16]

Proposed Experimental Workflow:

-

In Vitro Cytotoxicity Screening:

-

Objective: To determine the compound's effect on the viability of cancer cells versus non-cancerous cells.

-

Methodology:

-

Culture a panel of human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) and a normal human cell line (e.g., L-02 hepatocytes or human fibroblasts).[8]

-

Treat cells with a range of concentrations of the test compound for 48-72 hours.

-

Assess cell viability using an MTT or similar colorimetric assay.

-

Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line and determine the selectivity index (IC₅₀ normal cells / IC₅₀ cancer cells).

-

-

-

Apoptosis Induction Analysis:

-

Objective: To determine if the compound induces programmed cell death.

-

Methodology (using a sensitive cell line identified in Step 1):

-

Treat cells with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

Perform Western blot analysis to quantify the expression levels of key apoptosis-regulating proteins, such as pro-apoptotic Bax and anti-apoptotic Bcl-2.[8] An increase in the Bax/Bcl-2 ratio would indicate apoptosis induction.

-

Confirm apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

-

-

Caption: Proposed workflow for investigating anticancer activity.

Hypothesis 2: Anti-inflammatory Activity

Rationale: The propanoic acid moiety is a classic feature of NSAIDs that inhibit COX enzymes.[9] Additionally, the imidazole scaffold is present in various anti-inflammatory agents.[3] Propanoic acid itself has been noted for its anti-inflammatory properties.[12]

Proposed Experimental Workflow:

-

In Vitro COX Inhibition Assay:

-

Objective: To determine if the compound directly inhibits COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

-

Incubate purified recombinant COX-1 and COX-2 enzymes with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.

-

Measure the production of prostaglandin E2 (PGE2) via ELISA or a colorimetric method.

-

Calculate IC₅₀ values for both isoforms to determine potency and selectivity.

-

-

-

Cell-Based Inflammation Assay:

-

Objective: To assess the compound's ability to suppress inflammatory responses in a cellular model.

-

Methodology:

-

Use a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat cells with the test compound for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).

-

After 24 hours, collect the cell supernatant and measure the levels of key inflammatory mediators, such as nitric oxide (using the Griess reagent) and cytokines like TNF-α and IL-6 (using ELISA).

-

-

Caption: Potential anti-inflammatory signaling pathway targets.

Hypothesis 3: Antimicrobial Activity

Rationale: The imidazole ring is a well-established pharmacophore in antifungal and antibacterial agents.[1][4][5] Numerous synthetic derivatives have been designed and tested for their efficacy against a wide range of pathogens.[6]

Proposed Experimental Workflow:

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Perform a broth microdilution assay according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

-

Serially dilute the test compound in 96-well plates containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

Determine the MIC by visual inspection for the absence of turbidity.

-

-

Part 5: Concluding Remarks and Future Directions

While direct biological data for this compound hydrate is not yet available in public literature, a detailed analysis of its chemical scaffolds provides a strong basis for targeted investigation. The presence of the 2-ethyl-imidazole moiety points towards a promising potential in oncology, while the propanoic acid side chain suggests possible anti-inflammatory activity. The general antimicrobial efficacy of the imidazole core warrants investigation in that domain as well.

The experimental workflows proposed herein offer a clear, logical, and resource-efficient path to empirically validate these hypotheses. Successful outcomes in any of these areas would establish this molecule as a valuable lead compound for further preclinical development, including structure-activity relationship (SAR) studies, pharmacokinetic profiling, and in vivo efficacy testing.

References

- Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives.

- MDPI. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro.

- Frontiers. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.

- PubMed Central. (2025). The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review.

- ResearchGate. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- PubMed. (1989). 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity.

- MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents.

- Frontiers. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.

- Wikipedia. (n.d.). Imidazol-4-one-5-propionic acid.

- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- S. Asfendiyarov Kazakh National Medical University. (2022). Review of pharmacological effects of imidazole derivatives.

- Wiley. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review.

- National Institutes of Health. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies.

- Creative Proteomics. (n.d.). Propanoic Acid in Biochemical Pathways.

- ResearchGate. (2025). Two novel imidazole derivatives – Combined experimental and computational study.

- BMC. (2024). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia.

- Wisdomlib. (2025). Propanoic acid: Significance and symbolism.

- ResearchGate. (n.d.). Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates.

- MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- PubMed Central. (2021). Synthesis and therapeutic potential of imidazole containing compounds.

- International Journal of Pharmaceutical Sciences and Research. (n.d.). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.

- National Institutes of Health. (n.d.). Synthesis of 2-imidazolones and 2-iminoimidazoles.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2-Imidazo[4,5-b]pyridine)propionic acid and some of its derivatives with suspected tuberculostatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 12. Propanoic acid: Significance and symbolism [wisdomlib.org]

- 13. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]

- 15. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

This guide provides a comprehensive technical framework for the in silico evaluation of 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid, a novel small molecule with therapeutic potential. Recognizing the pivotal role of computational methods in modern drug discovery, we present a structured, yet flexible, workflow designed to elucidate the molecule's pharmacokinetic profile, potential biological targets, and binding dynamics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of molecular modeling techniques to accelerate preclinical research. We move beyond a simple recitation of methods, instead focusing on the scientific rationale behind each step, ensuring a self-validating and robust computational analysis.

Introduction: The Rationale for In Silico First Approach

The journey of a drug from concept to clinic is fraught with challenges, high attrition rates, and significant financial investment. An "in silico first" approach mitigates these risks by enabling early, rapid, and cost-effective evaluation of a compound's potential.[1] For a molecule like this compound, which contains a biologically significant imidazole moiety, computational modeling is indispensable for hypothesizing its mechanism of action and assessing its drug-like properties. The imidazole ring is a common feature in many approved drugs and is known to interact with a variety of biological targets.[2]